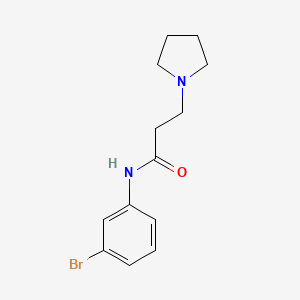
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a bromophenyl group attached to a pyrrolidinylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 3-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as amines or alcohols.
科学的研究の応用
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins or its effect on cellular processes.
作用機序
The mechanism of action of N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyrrolidinylpropanamide moiety can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares a similar bromophenyl group but differs in the structure of the amide moiety.
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: This compound contains a quinazoline scaffold instead of the pyrrolidinylpropanamide moiety.
Uniqueness
N-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to its specific combination of the bromophenyl group and the pyrrolidinylpropanamide moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
特性
分子式 |
C13H17BrN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
N-(3-bromophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17BrN2O/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) |
InChIキー |
WCPHOHCVISFQHF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















